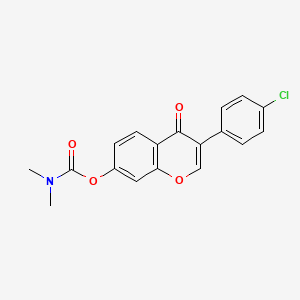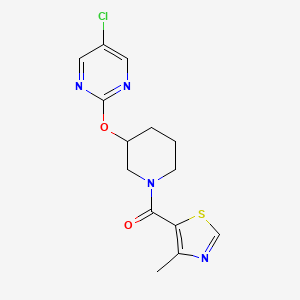![molecular formula C19H23N5O3S B2495397 1-(4-methylpiperazin-1-yl)-4-((4-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 899951-39-4](/img/structure/B2495397.png)
1-(4-methylpiperazin-1-yl)-4-((4-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound belongs to a class of pyrimidine derivatives known for their significant biological activities and potential applications in medical and chemical research. The interest in this compound stems from its unique structure and the possibilities it offers for chemical modifications and reactions that could lead to the discovery of new therapeutic agents.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves multi-step chemical reactions, starting from basic precursors to more complex structures. For instance, the synthesis of certain pyrimidine derivatives has been achieved through condensation reactions and subsequent cyclization processes, showcasing the complexity and versatility of synthetic routes in achieving desired molecular architectures (Asghari et al., 2016).
Molecular Structure Analysis
Molecular structure analysis of pyrimidine derivatives is crucial for understanding their chemical behavior and interactions. Techniques such as X-ray crystallography and NMR spectroscopy are commonly used for this purpose, providing insights into the molecular conformation, bond lengths, and angles, which are essential for predicting the reactivity and stability of these compounds. For example, studies have detailed the crystal structure and spectroscopic characterization of related compounds, offering a foundation for understanding the structural attributes of pyrimidine derivatives (Lahmidi et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of pyrimidine derivatives, including nucleophilic substitution reactions, is a key area of interest. These reactions enable the introduction of various functional groups, altering the compound's chemical and physical properties for specific applications. The study of these chemical transformations is crucial for the development of new compounds with enhanced biological or chemical properties (Mishriky & Moustafa, 2013).
Scientific Research Applications
DNA Interaction and Cellular Uptake Enhancement
Compounds similar to the one , particularly those with piperazine and pyrimidine moieties, have been studied for their ability to interact with DNA. The synthetic dye Hoechst 33258, a bis-benzimidazole derivative closely related to the structural motifs found in the query compound, is known for its strong binding to the minor groove of double-stranded B-DNA, indicating potential applications in DNA research, including fluorescent DNA staining for cell biology (Issar & Kakkar, 2013). Such compounds can be used for chromosome and nuclear staining, analysis of nuclear DNA content, and as a tool in plant cell biology.
Drug Synthesis and Catalysis
The structural framework of pyranopyrimidine, a core similar to that of the query compound, is a key precursor for medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. The review on the importance of hybrid catalysts for the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds emphasizes the compound's relevance in drug synthesis, showcasing its wide applicability and the intensive investigation it has undergone in recent years (Parmar, Vala, & Patel, 2023). This suggests potential uses in rational drug design and as a model system for investigating DNA sequence recognition and binding.
Pharmacological Potential
Arylpiperazine derivatives, including structures related to the query compound, have been extensively studied for their pharmacological potential, particularly in the treatment of depression, psychosis, or anxiety. The extensive pre-systemic and systemic metabolism of these derivatives highlights their significance in developing therapeutic agents with a focus on receptor-related effects (Caccia, 2007). This points towards potential applications in designing new pharmacological agents that target specific neurotransmitter receptors, enhancing the efficacy and reducing the side effects of existing treatments.
properties
IUPAC Name |
1-(4-methylpiperazin-1-yl)-4-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3S/c1-21-9-11-22(12-10-21)23-17-4-2-3-16(17)18(20-19(23)25)28-13-14-5-7-15(8-6-14)24(26)27/h5-8H,2-4,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNGOSQTHDFNMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)N2C3=C(CCC3)C(=NC2=O)SCC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylpiperazin-1-yl)-4-((4-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2495315.png)
![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2495316.png)

![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/no-structure.png)

![Methyl 2-[chlorosulfonyl(methyl)amino]acetate](/img/structure/B2495327.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2495329.png)

![N-benzyl-N-ethyl-10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2495331.png)


![(Z)-ethyl 4-((4-((6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2495335.png)
![2-(((4-Chlorophenyl)thio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B2495336.png)
![[4-(Imidazol-1-yl)methyl]benzylamine 2HCl](/img/structure/B2495337.png)